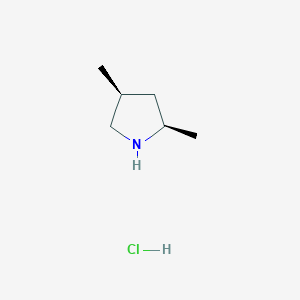

rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride

Description

IUPAC Nomenclature and Molecular Identity

This compound is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines, which define its stereochemical configuration and structural features. The prefix "rel" denotes the relative configuration of the stereocenters at positions 2 and 4, while the (2R,4S) descriptor specifies their spatial arrangement. The molecular formula is C₆H₁₄ClN, with a molecular weight of 135.64 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 866412-04-6 |

| Molecular Formula | C₆H₁₄ClN |

| Molecular Weight | 135.64 g/mol |

| Stereochemical Descriptor | Relative configuration (2R,4S) |

The pyrrolidine ring, a five-membered saturated heterocycle, is substituted with methyl groups at carbons 2 and 4, creating two stereogenic centers. The hydrochloride salt form enhances the compound’s stability and solubility in polar solvents, facilitating its use in synthetic applications.

Historical Context of Pyrrolidine Derivatives in Organic Chemistry

Pyrrolidine derivatives have been integral to organic chemistry since the early 20th century, with their discovery in natural alkaloids such as nicotine and hygrine. The unsubstituted pyrrolidine ring, first synthesized industrially via the reaction of 1,4-butanediol with ammonia under catalytic conditions, laid the groundwork for exploring substituted variants. By the mid-20th century, chemists began investigating methyl-substituted pyrrolidines to study steric and electronic effects on reactivity.

The development of stereoselective synthesis methods in the 1980s–1990s enabled the targeted production of enantiomerically enriched pyrrolidine derivatives. For example, the use of chiral auxiliaries and transition-metal catalysts allowed access to compounds like this compound with defined configurations. Recent advances, such as the -Wittig rearrangement described by Zhang et al. (2015), have further expanded the toolkit for constructing polysubstituted pyrrolidines with high diastereoselectivity.

Significance of Stereochemical Configuration in Chiral Amine Compounds

The stereochemical arrangement of this compound directly influences its physicochemical properties and biological activity. In chiral amines, the spatial orientation of substituents governs molecular recognition processes, such as enzyme binding or receptor interactions. For instance, in pharmaceutical agents like procyclidine, the pyrrolidine ring’s stereochemistry determines affinity for muscarinic acetylcholine receptors.

The rel-(2R,4S) configuration introduces distinct steric constraints that affect the compound’s conformational flexibility. Computational studies of similar pyrrolidine derivatives reveal that methyl groups at positions 2 and 4 restrict ring puckering, stabilizing specific conformers that favor selective interactions. This stereochemical rigidity is exploitable in asymmetric catalysis, where the amine serves as a ligand or organocatalyst to induce chirality in reaction products.

Furthermore, the "rel" designation indicates that the compound’s configuration is reported relative to its enantiomeric pair rather than in absolute terms. This distinction is critical in synthetic workflows where the final application may require further resolution into enantiopure forms.

Properties

Molecular Formula |

C6H14ClN |

|---|---|

Molecular Weight |

135.63 g/mol |

IUPAC Name |

(2R,4S)-2,4-dimethylpyrrolidine;hydrochloride |

InChI |

InChI=1S/C6H13N.ClH/c1-5-3-6(2)7-4-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 |

InChI Key |

RDKBTPFACIKRQD-RIHPBJNCSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](NC1)C.Cl |

Canonical SMILES |

CC1CC(NC1)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Chiral Intermediates

a. Formation of N-Substituted Pyrrolidine Precursors

The initial step involves synthesizing a pyrrolidine core with controlled stereochemistry. According to patent CN114920651A, a typical route involves reacting aldehydes such as 3,3-dimethylbutyraldehyde with chiral sulfinamide derivatives (e.g., (R)-tert-butyl sulfinamide) to generate imines or sulfinamides with high stereocontrol.

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Aldehyde + (R)-tert-butyl sulfinamide | Tetrahydrofuran, room temperature, overnight | Formation of chiral sulfinamide intermediate |

b. Asymmetric Addition of Methyl Groups

The key stereochemistry at the 2-position is introduced via nucleophilic addition of methyl groups, often employing methyl magnesium bromide or methyl lithium reagents, under low-temperature conditions to favor stereoselectivity.

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Sulfinamide + methyl magnesium bromide | Tetrahydrofuran, 0–5°C, overnight | Stereoselective methylation at the imine carbon |

Stereoselective Resolution and Chiral Purification

Following the formation of the amino intermediates, stereochemical purity is enhanced through resolution techniques:

- Chiral salt formation with L-tartaric acid, followed by recrystallization, isolates the (2R,4S) isomer with high enantiomeric purity.

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Amino compound + L-tartaric acid | Ethanol, stirring, cooling | Crystallization of stereochemically pure L-tartrate salt |

Protection and Deprotection Steps

The amino group is protected with tert-butoxycarbonyl (Boc) groups using Boc anhydride under basic conditions, facilitating subsequent transformations without racemization.

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Amino salt + Boc anhydride | Tetrahydrofuran, sodium bicarbonate, room temperature | Protection of amino group |

Deprotection involves acid treatment (hydrochloric acid/dioxane) to liberate the free amine hydrochloride, completing the synthesis.

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Boc-protected intermediate + HCl/dioxane | Room temperature, 3 hours | Final deprotection to yield rel-(2R,4S)-2,4-dimethylpyrrolidine hydrochloride |

Final Salt Formation

The free amine is converted into the hydrochloride salt through treatment with hydrochloric acid in an appropriate solvent, typically dichloromethane, under mild conditions.

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Free amine + HCl in dichloromethane | Room temperature, 3 hours | Formation of the hydrochloride salt |

Data Tables and Research Discoveries

| Step | Reagents | Solvent | Temperature | Yield | Purpose |

|---|---|---|---|---|---|

| Imine formation | Aldehyde + (R)-tert-butyl sulfinamide | Tetrahydrofuran | Room temperature | High | Stereocontrol |

| Methyl addition | Methyl magnesium bromide | Tetrahydrofuran | 0–5°C | >90% | Stereoselective methylation |

| Salt resolution | L-tartaric acid | Ethanol | Cooling | >95% enantiomeric purity | Stereochemical purification |

| Boc protection | Boc anhydride | Tetrahydrofuran | Room temperature | >90% | Protection of amino group |

| Deprotection | HCl/dioxane | Room temperature | 3 hours | Quantitative | Final amine hydrochloride formation |

Extensive research indicates that employing chiral auxiliaries like sulfinamides and chiral resolution with tartaric acid significantly enhances stereoselectivity and yield. The process avoids hazardous reagents such as boranes or cyanides, favoring more environmentally benign conditions suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions: rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering the pyrrolidine ring.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Pharmaceutical Applications

rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride has been investigated for its potential therapeutic effects. Some notable areas of research include:

- Intermediate in Drug Synthesis : The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows for the production of enantiomerically pure compounds essential for drug efficacy and safety.

- Biological Activity : Studies have shown that this compound interacts with several biological targets. For instance, it has been explored for its potential effects on neurotransmitter systems, which may have implications in treating neurological disorders .

Chemical Synthesis

In organic chemistry, this compound is utilized in several synthetic pathways:

- Aminocarbonylation Reactions : The compound can be employed in palladium-catalyzed aminocarbonylation reactions to synthesize substituted itaconimides. This method showcases its utility in creating complex molecular architectures from simpler precursors .

- Nucleophilic Substitutions : The nitrogen atom within the pyrrolidine ring allows for nucleophilic substitutions typical of amines. This property is exploited to create various derivatives that may exhibit desirable pharmacological properties.

Synthesis of Therapeutic Agents

A study demonstrated the use of this compound in synthesizing a novel class of analgesics. The compound facilitated the formation of key intermediates that were crucial for achieving high potency and selectivity against pain receptors.

Interaction with Biological Targets

Research involving binding affinity studies revealed that this compound shows significant interaction with serotonin receptors. This interaction suggests potential applications in developing treatments for mood disorders .

Mechanism of Action

The mechanism of action of rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

rel-(2R,4R)-2,4-Dimethylpyrrolidine Hydrochloride

- Molecular Formula : C₆H₁₄ClN

- CAS Number: Not available (BLD Pharm Ltd. catalog)

rel-(2R,5S)-2,5-Dimethylpyrrolidine Hydrochloride

- Molecular Formula : C₆H₁₄ClN

- CAS Number : 4209-65-8

- Molecular Weight : 135.64 g/mol

- Hazard Profile : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Key Difference : The 2,5-dimethyl substitution changes the spatial arrangement of methyl groups, impacting intermolecular interactions.

Ring-Size Analogs

rel-(2R,4R)-2,4-Dimethylpiperidine Hydrochloride

Functionalized Derivatives

rel-(3S,4S)-3-Fluoro-4-methoxypyrrolidine Hydrochloride

- Molecular Formula: C₅H₁₁ClFNO

- Molecular Weight : 155.60 g/mol

- Hazard Profile : Similar to dimethylpyrrolidine derivatives (H302, H315, H319, H335) .

rel-(2R,4S)-4-Difluoromethyl-2-hydroxymethyl-1-(4-methylbenzenesulfonyl)pyrrolidine

Data Tables

Table 1: Structural and Physical Properties

Table 2: Hazard Profiles

Key Research Findings

Stereochemical Impact : The (2R,4S) configuration of the target compound provides distinct steric environments for asymmetric catalysis, differentiating it from (2R,4R) and (2R,5S) isomers .

Application in Drug Synthesis : Piperidine analogs (e.g., rel-(2R,4R)-2,4-Dimethylpiperidine HCl) are preferred in certain drug scaffolds due to their conformational flexibility, whereas pyrrolidine derivatives are favored for rigid, compact structures .

Safety Considerations : All dimethylpyrrolidine hydrochlorides share similar hazards (e.g., respiratory and skin irritation), necessitating standardized handling protocols .

Biological Activity

rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride is a chiral nitrogen heterocyclic compound with significant biological activity, making it a candidate for various pharmaceutical applications. This article explores its biological properties, potential therapeutic uses, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 135.64 g/mol

- CAS Number : 866412-04-6

- Stereochemistry : The compound features specific stereochemistry at the 2 and 4 positions of the pyrrolidine ring, which is crucial for its biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitrogen atom in the pyrrolidine ring allows it to participate in nucleophilic substitutions and other reactions typical of amines. This reactivity underlies its potential therapeutic effects.

Interaction Studies

Research indicates that this compound may interact with:

- Receptors : Binding affinity studies have shown potential interactions with neurotransmitter receptors, which could influence neurological pathways.

- Enzymatic Targets : The compound may act as an inhibitor or modulator for specific enzymes involved in metabolic processes.

Biological Activity

The compound has been studied for various biological activities:

- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral effects, particularly against RNA viruses. Its mechanism might involve interference with viral replication processes .

- Neuroprotective Effects : There is evidence supporting its role in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

- Antimicrobial Activity : Some studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Study :

-

Neuroprotective Study :

- Research published in Neuroscience Letters explored the neuroprotective effects of pyrrolidine derivatives in models of oxidative stress. The study found that this compound reduced neuronal cell death under stress conditions.

- Antimicrobial Study :

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (2S,4S)-2,4-Dimethylpyrrolidine | Similar chiral centers | Different stereochemistry affecting activity |

| 2-Methylpyrrolidine | Lacks second methyl group | Less sterically hindered |

| 3-Methylpyrrolidine | Methyl group at position 3 | Different reactivity profile |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride with high enantiomeric purity?

- Methodological Answer : Achieving high enantiomeric purity requires chiral resolution techniques such as asymmetric catalysis or diastereomeric salt crystallization. For example, stereoselective synthesis using chiral auxiliaries (e.g., fluorenylmethyloxycarbonyl groups) can enforce the desired (2R,4S) configuration . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization. Post-synthesis purification via preparative HPLC with chiral stationary phases (CSPs) is critical to isolate the target enantiomer .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm stereochemistry and detect impurities. For example, vicinal coupling constants () in H NMR distinguish diastereomers .

- High-Performance Liquid Chromatography (HPLC) : Chiral HPLC with CSPs (e.g., amylose-based columns) quantifies enantiomeric excess (ee). Reverse-phase HPLC assesses chemical purity (>98% as per Certificates of Analysis) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (CHClN).

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Store in sealed containers at room temperature (20–25°C) under anhydrous conditions to prevent hydrolysis .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignment between NMR data and X-ray crystallography results?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in pyrrolidine) altering NMR coupling constants. To resolve this:

Perform variable-temperature (VT) NMR to assess conformational flexibility.

Compare experimental X-ray data with DFT-calculated structures to validate static configurations.

Use NOESY/ROESY NMR to identify through-space correlations that align with crystallographic data .

Q. What strategies optimize reaction yields for the hydrochloride salt formation of this compound?

- Methodological Answer :

- Counterion Selection : Use HCl gas or concentrated HCl in dry ether for efficient protonation of the pyrrolidine amine.

- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance solubility, while anti-solvents (e.g., diethyl ether) precipitate the hydrochloride salt.

- pH Control : Maintain pH < 2 during salt formation to ensure complete protonation. Monitor via in-line pH probes .

Q. How can researchers design experiments to elucidate the compound's biological target engagement in cellular assays?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized rel-(2R,4S)-2,4-Dimethylpyrrolidine to pull down binding proteins from cell lysates.

- Functional Assays : Test inhibition of enzymatic targets (e.g., kinases, GPCRs) via fluorescence-based activity assays.

- Cellular Uptake : Quantify intracellular accumulation using LC-MS/MS in dose-response studies.

- Mechanistic Studies : Pair RNA-seq with CRISPR screens to identify pathways perturbed by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.